molecular formula C10H5F5O2 B179071 Pentafluorophenyl methacrylate CAS No. 13642-97-2

Pentafluorophenyl methacrylate

Cat. No. B179071
CAS RN: 13642-97-2
M. Wt: 252.14 g/mol
InChI Key: NIJWSVFNELSKMF-UHFFFAOYSA-N
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Description

Pentafluorophenyl methacrylate (PFMA) is a chemical compound with the molecular formula C10H5F5O2 . The PFP unit of PFMA acts as an activated ester for coupling (esterification/amidation) reactions . It is also a monomer for low refractive index polymers .


Synthesis Analysis

PFMA can be synthesized through the reversible addition–fragmentation chain transfer polymerization (RAFT) of pentafluorophenyl methacrylate . This process prepares active ester containing polymer brushes and investigates the feasibility and versatility of these reactive thin polymer films towards post-polymerization modification with a variety of amines .


Chemical Reactions Analysis

PFMA undergoes various chemical reactions. For instance, it can participate in coupling (esterification/amidation) reactions . It’s also used in the preparation of diverse libraries of functional polymers via postpolymerization modification with primary amines . Furthermore, PFMA units of the resultant copolymer underwent quantitative alcoholysis or aminolysis transformation into methacrylate or methacrylamide units along with the pendant functionalization .

Scientific Research Applications

1. Multifunctional Polymer Synthesis

Pentafluorophenyl methacrylate (PFMA) serves as a key component in the synthesis of multifunctional polymers. It has been polymerized to create soluble polymeric active esters, which are highly reactive towards primary and secondary amines, as well as alcohols. These polymers have been used to prepare multifunctional materials, demonstrating their versatility in polymer chemistry (Eberhardt et al., 2005).

2. Surface Reactivity in Biomedical Applications

PFMA has shown remarkable surface reactivity, particularly in biomedical contexts. Ultrathin layers of PFMA deposited through pulsed-plasma polymerization have been studied for their reactivity with biomolecules like amines and proteins. This reactivity makes PFMA a candidate for biomedical surface coatings and immobilization of biomolecules (Francesch et al., 2007).

3. Biomolecule Immobilization

PFMA's ability to immobilize biomolecules has been explored, particularly using plasma polymerized PFMA. This method allows for the covalent binding of biologically active peptides and proteins, making PFMA a valuable tool in the field of biochemistry and molecular biology (Duque et al., 2010).

4. Kinetic Studies in Copolymerization

Recent studies have investigated the kinetics of copolymerization involving PFMA, especially in creating materials for biomedical applications. This includes studying the reversible addition fragmentation chain transfer (RAFT) copolymerization, providing insights into the rate of incorporation and control over copolymer composition (Alex et al., 2021).

5. RAFT Polymerization and Linear Diblock Copolymers

PFMA has been used in RAFT polymerization processes to create linear diblock copolymers. This method has successfully yielded polymers that can react with amines, forming multifunctional polymers, which are significant in materials science and engineering (Eberhardt & Théato, 2005).

6. Nanogel Formation for Drug Delivery

PFMA has been instrumental in forming redox-responsive nanogels, useful in controlled drug delivery. These nanogels can encapsulate and release hydrophobic drugs, showing potential for significant advancements in pharmaceutical applications (Noree et al., 2017).

7. Detection in Biological Systems

The use of PFMA in nanoparticle detection within biological systems, particularly in blood plasma, has been explored. This includes developing methods like ELISA for detecting peptide-functionalized nanoparticles, highlighting PFMA's role in nanomedicine and diagnostic research (Bode et al., 2015).

Safety And Hazards

According to the safety data sheet, PFMA is classified as a flammable liquid (Category 4, H227) and may cause an allergic skin reaction (Category 1, H317) . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling PFMA .

Future Directions

PFMA has potential applications in the field of polymer science. For instance, it can be used to form bio-inspired single-chain polymer nanoparticles (SCNPs), which are formed by intramolecular collapse of individual polymer chains . These SCNPs can be functionalized without altering their backbone structure, providing a versatile platform towards protein mimicry . Furthermore, PFMA can be used to synthesize backbone-degradable polymers via the radical copolymerization with 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), which undergoes ring-opening propagation to afford an ester-bonded backbone .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJWSVFNELSKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111886-03-4
Record name 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentafluorophenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111886-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00159784
Record name Pentafluorophenylmethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl methacrylate

CAS RN

13642-97-2
Record name Pentafluorophenylmethacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentafluorophenylmethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorophenyl Methacrylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
841
Citations
MI Gibson, E Fröhlich, HA Klok - Journal of Polymer Science …, 2009 - Wiley Online Library
… This article explores the feasibility of poly(pentafluorophenyl methacrylate) (PPFMA) prepared by reversible addition fragmentation chain transfer (RAFT) polymerization as a platform for …
Number of citations: 189 onlinelibrary.wiley.com
M Eberhardt, P Théato - Macromolecular rapid …, 2005 - Wiley Online Library
Reversible addition fragmentation chain transfer (RAFT) polymerization of pentafluorophenyl methacrylate (PFMA) was carried out in the presence of cumyldithiobenzoate and 4‐cyano‐…
Number of citations: 232 onlinelibrary.wiley.com
KA Günay, N Schüwer, HA Klok - Polymer Chemistry, 2012 - pubs.rsc.org
Post-polymerization modification is a powerful strategy to endow polymers with functional groups that cannot be incorporated via direct polymerization. This manuscript explores the …
Number of citations: 75 pubs.rsc.org
L Duque, B Menges, S Borros, R Förch - Biomacromolecules, 2010 - ACS Publications
… of plasma polymerized pentafluorophenyl methacrylate (pp-… the plasma deposition of pentafluorophenyl methacrylate (PFM) … plasma polymerized pentafluorophenyl methacrylate was …
Number of citations: 54 pubs.acs.org
A Tagaya, T Harada, K Koike, Y Koike… - Journal of applied …, 2007 - Wiley Online Library
Copolymers of methyl methacrylate (MMA) and pentafluorophenyl methacrylate (PFPMA) of various compositions were prepared with a free‐radical initiator. When PFPMA was included …
Number of citations: 28 onlinelibrary.wiley.com
B Couturaud, PG Georgiou, S Varlas… - Macromolecular …, 2019 - Wiley Online Library
… Pentafluorophenyl methacrylate (PFMA) is an activated ester monomer developed and studied extensively by Theato and co-workers.25-29 PFMA-based polymers have been …
Number of citations: 55 onlinelibrary.wiley.com
C Battistella, Y Yang, J Chen, HA Klok - ACS omega, 2018 - ACS Publications
… transfer (RAFT) polymerization of pentafluorophenyl methacrylate (PFMA) mediated by two … of the fluorine-labeled poly(pentafluorophenyl methacrylate) polymers as platforms for the …
Number of citations: 12 pubs.acs.org
NK Singha, MI Gibson, BP Koiry, M Danial… - …, 2011 - ACS Publications
… Poly(pentafluorophenyl methacrylate) obtained by atom transfer radical polymerization was first modified with allylamine, which displaces the active ester to give well-defined polymers …
Number of citations: 118 pubs.acs.org
Y Pei, JM Noy, PJ Roth, AB Lowe - Journal of Polymer Science …, 2015 - Wiley Online Library
Soft matter nanoparticles exhibiting rich polymorphism with reactive pentafluorophenyl methacrylate (PFPMA) units in their coronae were prepared via non‐polar reversible addition‐…
Number of citations: 52 onlinelibrary.wiley.com
L Duque, N Queralto, L Francesch… - Plasma Processes …, 2010 - Wiley Online Library
Ultra thin films of pp‐PFM offer highly reactive ester groups throughout the structure of the film that allow for subsequent reactions with amino‐group containing reagents. The reactivity …
Number of citations: 27 onlinelibrary.wiley.com

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